molecular formula C19H20N4O2S B14278326 5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid CAS No. 150125-01-2

5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid

Cat. No.: B14278326
CAS No.: 150125-01-2
M. Wt: 368.5 g/mol
InChI Key: NKMDYJRJURMERP-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid is a complex organic compound that belongs to the class of azobenzene derivatives These compounds are known for their vibrant colors and are often used in dye chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid typically involves a multi-step process:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Diazotization: The amino group on the benzothiazole ring is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-(diethylamino)benzoic acid under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: The azo group can be reduced to form the corresponding hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Sodium dithionite or hydrogen gas in the presence of a catalyst can reduce the azo group.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various functional groups on the benzothiazole ring.

Scientific Research Applications

5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a dye and a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in photodynamic therapy due to its light-responsive properties.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible cis-trans isomerization upon exposure to light. This property makes it useful in applications such as molecular switches and light-responsive materials. The molecular targets and pathways involved include interactions with light and subsequent changes in molecular conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid
  • 3-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid

Uniqueness

5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The position of the diethylamino group and the benzothiazole ring influences its color and light-responsive behavior, making it distinct from other similar compounds.

Properties

CAS No.

150125-01-2

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

5-(diethylamino)-2-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid

InChI

InChI=1S/C19H20N4O2S/c1-4-23(5-2)13-7-9-15(14(11-13)18(24)25)21-22-19-20-16-8-6-12(3)10-17(16)26-19/h6-11H,4-5H2,1-3H3,(H,24,25)

InChI Key

NKMDYJRJURMERP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C(=O)O

Origin of Product

United States

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